rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a pyrazolyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
CAS No. |
2728266-77-9 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the piperidine intermediate.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive functional groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyrazolyl ring.
Substitution: The pyrazolyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated or reduced pyrazolyl derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the hydroxy and pyrazolyl groups suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility as an intermediate makes it valuable for large-scale synthesis and production.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group may form hydrogen bonds with active sites of enzymes or receptors, while the pyrazolyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-3-hydroxy-4-(1H-imidazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-3-hydroxy-4-(1H-triazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-3-hydroxy-4-(1H-pyridyl-1-yl)piperidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The pyrazolyl group, in particular, offers unique electronic and steric characteristics that differentiate it from other heterocyclic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
